molecular formula C19H21N3O2S2 B11435242 6-methyl-2-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one

6-methyl-2-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one

Cat. No.: B11435242
M. Wt: 387.5 g/mol
InChI Key: SZKOPNNVCNOFLB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-METHYL-2-{[2-OXO-2-(PYRROLIDIN-1-YL)ETHYL]SULFANYL}-3-PHENYL-3H,4H,6H,7H-THIENO[3,2-D]PYRIMIDIN-4-ONE is a complex organic compound that belongs to the class of thienopyrimidines

Preparation Methods

The synthesis of 6-METHYL-2-{[2-OXO-2-(PYRROLIDIN-1-YL)ETHYL]SULFANYL}-3-PHENYL-3H,4H,6H,7H-THIENO[3,2-D]PYRIMIDIN-4-ONE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thieno[3,2-d]pyrimidine Core: This step involves the cyclization of appropriate precursors under specific conditions to form the thieno[3,2-d]pyrimidine core.

    Introduction of the Pyrrolidinyl Group: The pyrrolidinyl group is introduced through a nucleophilic substitution reaction, where a suitable pyrrolidine derivative reacts with the intermediate compound.

    Functional Group Modifications: Various functional groups are introduced or modified through reactions such as oxidation, reduction, and sulfonation to achieve the final structure.

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of catalysts and specific reaction conditions to facilitate large-scale synthesis.

Chemical Reactions Analysis

6-METHYL-2-{[2-OXO-2-(PYRROLIDIN-1-YL)ETHYL]SULFANYL}-3-PHENYL-3H,4H,6H,7H-THIENO[3,2-D]PYRIMIDIN-4-ONE undergoes various chemical reactions, including:

    Oxidation: This compound can undergo oxidation reactions, often using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, where functional groups are replaced by other groups under specific conditions.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

6-METHYL-2-{[2-OXO-2-(PYRROLIDIN-1-YL)ETHYL]SULFANYL}-3-PHENYL-3H,4H,6H,7H-THIENO[3,2-D]PYRIMIDIN-4-ONE has various scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of industrial chemicals.

Mechanism of Action

The mechanism of action of 6-METHYL-2-{[2-OXO-2-(PYRROLIDIN-1-YL)ETHYL]SULFANYL}-3-PHENYL-3H,4H,6H,7H-THIENO[3,2-D]PYRIMIDIN-4-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites. The pathways involved in its mechanism of action depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Similar compounds to 6-METHYL-2-{[2-OXO-2-(PYRROLIDIN-1-YL)ETHYL]SULFANYL}-3-PHENYL-3H,4H,6H,7H-THIENO[3,2-D]PYRIMIDIN-4-ONE include other thienopyrimidines and pyrrolidine derivatives These compounds share structural similarities but may differ in their functional groups and overall chemical properties

List of Similar Compounds

  • Thieno[3,2-d]pyrimidine derivatives
  • Pyrrolidine derivatives
  • Sulfonyl-containing thienopyrimidines
  • Phenyl-substituted thienopyrimidines

Properties

Molecular Formula

C19H21N3O2S2

Molecular Weight

387.5 g/mol

IUPAC Name

6-methyl-2-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanyl-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one

InChI

InChI=1S/C19H21N3O2S2/c1-13-11-15-17(26-13)18(24)22(14-7-3-2-4-8-14)19(20-15)25-12-16(23)21-9-5-6-10-21/h2-4,7-8,13H,5-6,9-12H2,1H3

InChI Key

SZKOPNNVCNOFLB-UHFFFAOYSA-N

Canonical SMILES

CC1CC2=C(S1)C(=O)N(C(=N2)SCC(=O)N3CCCC3)C4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.